4aH-thieno[3,2-d]pyrimidin-4-one

Antifungal drug discovery Candida albicans Regioisomeric SAR

4aH-thieno[3,2-d]pyrimidin-4-one (molecular formula C₆H₄N₂OS, MW 152.18 g/mol) is a fused thiophene-pyrimidine heterocycle belonging to the thieno[3,2-d]pyrimidin-4-one scaffold class. The '4aH' designation specifies a discrete tautomeric state wherein the exchangeable proton resides at the 4a bridgehead position, distinguishing it from the more commonly catalogued 3H-tautomer (thieno[3,2-d]pyrimidin-4(3H)-one, CAS 16234-10-9).

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B12362293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4aH-thieno[3,2-d]pyrimidin-4-one
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2C1=NC=NC2=O
InChIInChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H
InChIKeyKCVIYZMWIQLHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4aH-Thieno[3,2-d]pyrimidin-4-one: Tautomer-Defined Scaffold for Kinase and Anti-Infective Drug Discovery Procurement


4aH-thieno[3,2-d]pyrimidin-4-one (molecular formula C₆H₄N₂OS, MW 152.18 g/mol) is a fused thiophene-pyrimidine heterocycle belonging to the thieno[3,2-d]pyrimidin-4-one scaffold class [1]. The '4aH' designation specifies a discrete tautomeric state wherein the exchangeable proton resides at the 4a bridgehead position, distinguishing it from the more commonly catalogued 3H-tautomer (thieno[3,2-d]pyrimidin-4(3H)-one, CAS 16234-10-9) [2]. This scaffold serves as the core pharmacophore for multiple clinical-stage kinase inhibitors, including simurosertib (TAK-931, a Cdc7 inhibitor) and advanced pre-clinical candidates targeting Pim, FLT3, BTK, EGFR, and LRRK2 kinases [3]. The orientation of the sulfur atom proximal to the ketone group (position 4) is a critical structural determinant that differentiates this [3,2-d] regioisomer from its [2,3-d] and [3,4-d] counterparts in both synthetic accessibility and biological profile [4].

Why Thienopyrimidinone Regioisomers and Tautomers Cannot Be Interchanged in 4aH-Thieno[3,2-d]pyrimidin-4-one Procurement


The thienopyrimidin-4-one scaffold exists in three regioisomeric forms—thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]—each with distinct sulfur orientations relative to the pyrimidinone carbonyl, and each existing as tautomeric mixtures in solution [1]. Direct comparative antimicrobial evaluation has demonstrated that the thieno[3,2-d] series (sulfur proximal to ketone) achieves antifungal MIC values of 31.25 μg/mL against Candida species, whereas the isomeric thieno[2,3-d] series (sulfur distal from ketone) requires 200–250 μg/mL to achieve comparable effect—a 6.4- to 8-fold potency differential attributable solely to regioisomerism [2]. Furthermore, POM (Petra/Osiris/Molinspiration) analyses confirm that tautomeric state directly modulates pharmacophore/anti-pharmacophore site distribution, meaning that a 3H-tautomer and a 4aH-tautomer of the same regioisomer may exhibit divergent target engagement profiles [3]. Procuring an undefined tautomeric mixture where a specific tautomer is required introduces uncontrolled variability into structure-activity studies, biochemical assays, and patent composition-of-matter claims [4].

Quantitative Differentiation Evidence: 4aH-Thieno[3,2-d]pyrimidin-4-one vs. Closest Analogs and Alternative Scaffolds


Regioisomeric Advantage: 6.4- to 8-Fold Superior Antifungal Potency of Thieno[3,2-d] vs Thieno[2,3-d] Series

In a direct head-to-head evaluation within a single study, the thieno[3,2-d]pyrimidin-4-one series (sulfur oriented proximal to the C4 ketone) achieved maximum antifungal activity with an MIC of 31.25 μg/mL against Candida albicans and Candida kruzei, whereas the thieno[2,3-d]pyrimidin-4-one series (sulfur oriented distal, near the N1 nitrogen) exhibited substantially weaker activity with MICs ranging from 200 to 250 μg/mL against the same panel [1]. The study also demonstrated that the thieno[3,2-d] orientation, combined with an unsaturated pyrimidinone nucleus at the 1,2-position, promotes a broader spectrum of antibacterial activity across both Gram-positive and Gram-negative organisms [1].

Antifungal drug discovery Candida albicans Regioisomeric SAR

Scaffold-Derived EGFR Mutant Selectivity: >40-Fold Window for EGFRL858R/T790M Over Wild-Type EGFR

A series of thieno[3,2-d]pyrimidine derivatives (6a–6r) bearing quinolin-2(1H)-ones, designed via conformational constraint from the third-generation EGFR-TKI olmutinib, were evaluated in vitro. Compounds 6a, 6l, 6m, 6n, and 6o exhibited selective inhibition of mutant EGFRL858R/T790M with IC₅₀ ≤ 250 nM, while showing negligible activity against wild-type EGFR (IC₅₀ > 10,000 nM), yielding a selectivity window exceeding 40-fold [1]. Compound 6o further demonstrated significant inhibition of colony formation, wound healing, and downstream p-EGFR/p-ERK signaling in EGFRL858R/T790M-driven H1975 lung cancer cells [1]. This selectivity profile is a scaffold-intrinsic property conferred by the thieno[3,2-d]pyrimidine geometry, which enables preferential engagement with the mutant kinase conformation [1].

Non-small cell lung cancer EGFR T790M Kinase inhibitor selectivity

PDE11 Isoform Selectivity: >357-Fold Discrimination Over PDE1–10 Achieved by Thieno[3,2-d]pyrimidin-4-one Derivative BC 11-38

BC 11-38 (3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one), a derivative built directly on the thieno[3,2-d]pyrimidin-4-one core, demonstrates potent and highly selective inhibition of phosphodiesterase 11 (PDE11) with an IC₅₀ of 0.28 μM, while exhibiting IC₅₀ values exceeding 100 μM against all other PDE isoforms tested (PDE1 through PDE10) [1]. This represents a >357-fold selectivity margin. PDE11 is the most recently identified PDE family member and is implicated in cortisol biosynthesis, adrenocortical pathologies, and sperm function; achieving this level of isoform discrimination is non-trivial given the conserved catalytic domains across the PDE superfamily . The selectivity arises from specific interactions between the thieno[3,2-d]pyrimidine scaffold and unique structural features of the PDE11 active site [1].

Phosphodiesterase inhibition PDE11 cAMP signaling

BTK Inhibition with ~1,793-Fold Therapeutic Window Between Kinase Inhibition and Cellular Cytotoxicity

In a systematic SAR study of 4,6-substituted thieno[3,2-d]pyrimidine derivatives as BTK inhibitors, compound 8 demonstrated potent BTK enzymatic inhibition (IC₅₀ = 29.9 nM), effective suppression of B-cell proliferation (IC₅₀ = 284 nM), and remarkably low cytotoxicity against murine splenocytes (CC₅₀ = 53,632 nM) [1]. This yields a calculated therapeutic window of ~1,793-fold between the BTK inhibitory concentration and the concentration at which general cytotoxicity is observed. Furthermore, compound 8 displayed considerable selectivity between T-cells (IC₅₀ > 10 μM) and B-cells, and enzymatic profiling against more than 20 kinases confirmed that compound 8 is more selective than the reference compound Olmutinib [1]. The 4,6-substitution pattern on the thieno[3,2-d]pyrimidine core was identified as a critical determinant for achieving this dual selectivity and safety profile [1].

Bruton's tyrosine kinase Immunosuppression B-cell malignancies

LRRK2 Dual Inhibition: Nanomolar Potency Against Both Wild-Type and G2019S Parkinson's Disease Mutant

Thieno[3,2-d]pyrimidine derivative 22, designed via bioisosteric replacement, demonstrated the most potent inhibitory activity in a novel series of thienopyrimidine LRRK2 inhibitors, achieving IC₅₀ values of 30 nM against wild-type LRRK2 and 14 nM against the pathogenic G2019S mutant form [1]. Notably, the compound showed enhanced potency against the mutant kinase (approximately 2.1-fold), a desirable property for Parkinson's disease therapeutics where the G2019S mutation drives pathology through kinase hyperactivation [1]. This dual-inhibition profile is not universally observed across LRRK2 inhibitor chemotypes; many ATP-competitive inhibitors lose potency against the mutant due to conformational changes in the ATP-binding pocket [1].

Parkinson's disease LRRK2 kinase G2019S mutation

FLT3 Drug-Resistant Mutant Inhibition: Thieno[3,2-d]pyrimidine Derivative 26 Overcomes F691L Gatekeeper Resistance

A multi-targeted kinase inhibitor (compound 26) built on the thieno[3,2-d]pyrimidine scaffold demonstrated potent inhibition of wild-type FLT3 and, critically, maintained activity against the recalcitrant F691L gatekeeper mutant that confers resistance to quizartinib and other FLT3 inhibitors [1]. In direct comparative preclinical evaluation, compound 26 was superior to the reference FAK inhibitor PF-562271 across three efficacy dimensions: apoptosis induction, anchorage-independent growth inhibition, and tumor burden reduction in the MDA-MB-231 xenograft mouse model [1]. The dual FLT3/FAK inhibition profile, enabled by the thieno[3,2-d]pyrimidine core geometry, addresses a clinically significant resistance mechanism in acute myeloid leukemia (AML) that limits the durability of first-generation FLT3 inhibitors [1].

FLT3 inhibitor Drug resistance Acute myeloid leukemia

Procurement-Relevant Application Scenarios for 4aH-Thieno[3,2-d]pyrimidin-4-one and Its Derivatives


Antifungal Lead Optimization Leveraging Regioisomeric Potency Advantage

The 6.4- to 8-fold antifungal potency advantage of the thieno[3,2-d]pyrimidin-4-one series over the [2,3-d] regioisomer (MIC 31.25 vs. 200–250 μg/mL against Candida spp.) directly supports procurement of the [3,2-d] scaffold as the preferred starting point for antifungal lead optimization [1]. Medicinal chemistry teams should prioritize this regioisomer for structure-activity relationship expansion at N3, C2, and C6 positions, given that the sulfur-proximal-to-ketone orientation is the validated pharmacophoric arrangement for anti-Candida activity [1].

Mutant-Selective EGFR-TKI Development for T790M-Positive NSCLC

The demonstrated >40-fold selectivity of thieno[3,2-d]pyrimidine derivatives for EGFRL858R/T790M over wild-type EGFR (IC₅₀ ≤ 250 nM vs. >10,000 nM) positions this scaffold for third-generation TKI development targeting osimertinib-resistant or alternative mutant NSCLC populations [2]. Procurement of the 4aH-thieno[3,2-d]pyrimidin-4-one core is indicated for programs seeking to engineer mutant-selective hinge-binding motifs that minimize wild-type EGFR-driven toxicities (rash, diarrhea) [2].

PDE11-Selective Tool Compound and Endocrine Probe Development

The >357-fold PDE11 selectivity window achieved by BC 11-38 (0.28 μM vs. >100 μM for PDE1–10) makes the thieno[3,2-d]pyrimidin-4-one scaffold the rational procurement choice for laboratories investigating PDE11-specific roles in cortisol regulation, adrenocortical carcinoma, or sperm capacitation [3]. Alternative PDE inhibitor scaffolds (e.g., sildenafil-like pyrazolopyrimidinones) exhibit cross-reactivity with PDE5/PDE6 that confounds PDE11-specific pharmacological dissection [3].

BTK-Targeted Immunotherapy with Favorable Safety Margin

The ~1,793-fold therapeutic window (CC₅₀/BTK IC₅₀) demonstrated by 4,6-substituted thieno[3,2-d]pyrimidine compound 8 supports procurement for BTK inhibitor programs that prioritize reversible, non-covalent inhibition mechanisms over irreversible acrylamide-based approaches [4]. This therapeutic window, combined with >35-fold B-cell/T-cell selectivity, is particularly relevant for chronic immunosuppressive indications where cumulative off-target toxicity limits the clinical utility of covalent BTK inhibitors such as ibrutinib [4].

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